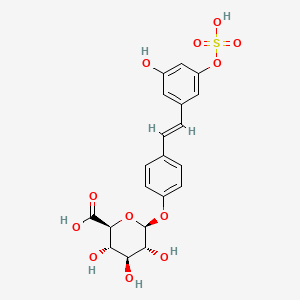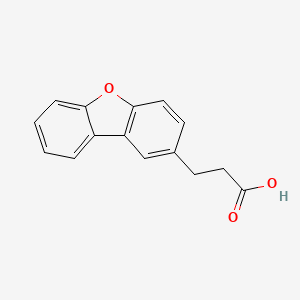
3-dibenzofuran-2-ylpropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dibenzofuran-2-ylpropanoic Acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a dibenzofuran moiety attached to a propanoic acid group, making it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-dibenzofuran-2-ylpropanoic Acid can be achieved through several methods. One common approach involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . Another method includes the construction of dibenzofurans from benzofuran or phenol derivatives . These synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of advanced techniques, such as continuous flow reactors and automated synthesis, can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-dibenzofuran-2-ylpropanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in benzofuran derivatives . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-dibenzofuran-2-ylpropanoic Acid has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown potential as therapeutic agents with activities such as anti-tumor, antibacterial, and anti-viral effects . Additionally, the compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-dibenzofuran-2-ylpropanoic Acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.
Comparison with Similar Compounds
3-dibenzofuran-2-ylpropanoic Acid can be compared with other similar compounds, such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid These compounds share the benzofuran core structure but differ in their functional groups and biological activities
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-dibenzofuran-2-ylpropanoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)8-6-10-5-7-14-12(9-10)11-3-1-2-4-13(11)18-14/h1-5,7,9H,6,8H2,(H,16,17) |
InChI Key |
MNWYEKQCQFAIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
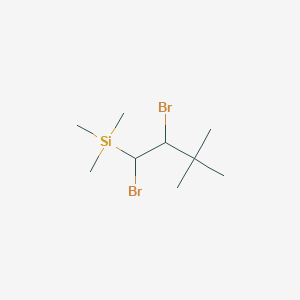
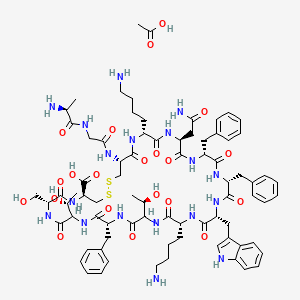
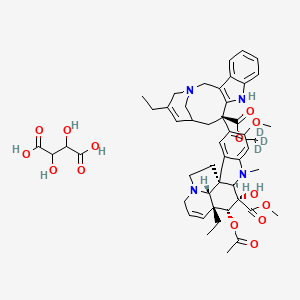

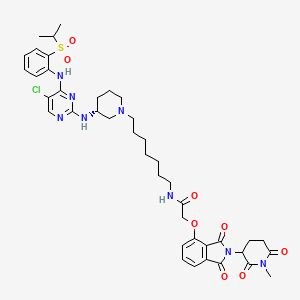
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

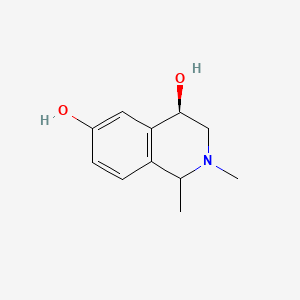
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
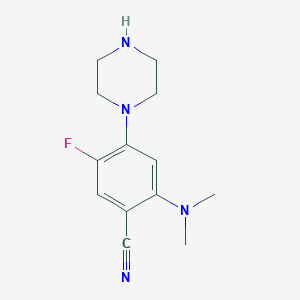
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
